5-bromo-1H-indol-3-amine Hydrochloride
Overview
Description
5-bromo-1H-indol-3-amine Hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 3rd position of the indole ring, combined with a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
5-Bromo-1H-indol-3-amine Hydrochloride is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are known to interact with multiple receptors, making them valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can treat various disorders.
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 5-bromo-1H-indol-3-amine Hydrochloride, interact with multiple receptors, showing high-affinity binding . These interactions with enzymes, proteins, and other biomolecules are key to their role in biochemical reactions .
Cellular Effects
This compound, like other indole derivatives, can have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are how it exerts its effects .
Metabolic Pathways
This compound may be involved in certain metabolic pathways, interacting with enzymes or cofactors. It could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues could involve interactions with transporters or binding proteins. It could also have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indol-3-amine Hydrochloride typically involves the bromination of indole derivatives. One common method includes the reaction of indole with bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromoindole is then subjected to further reactions to introduce the amine group at the 3rd position. This can be achieved through nitration followed by reduction or through direct amination reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is usually purified through crystallization or chromatography to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1H-indol-3-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-1H-indol-3-amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: Lacks the amine group at the 3rd position.
1H-indol-3-amine: Lacks the bromine atom at the 5th position.
5-chloro-1H-indol-3-amine Hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-bromo-1H-indol-3-amine Hydrochloride is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-1H-indol-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-4,11H,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGHKBZUPNOLGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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